4-(2-Oxo-1-pyrrolidinyl)phthalonitrile
Description
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile is a substituted phthalonitrile derivative characterized by a 2-oxo-pyrrolidinyl group attached to the phthalonitrile core. The 2-oxo-pyrrolidinyl substituent, a lactam ring, introduces unique electronic and steric effects, influencing reactivity, crystallinity, and applications in materials science and catalysis.
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H9N3O/c13-7-9-3-4-11(6-10(9)8-14)15-5-1-2-12(15)16/h3-4,6H,1-2,5H2 |
InChI Key |
WBKGGHYWRBTHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile typically involves the reaction of phthalonitrile with a pyrrolidinone derivative. One common method is the thermal cyclization of N-(pyrimidinyl)-γ-aminobutyric acids, which can yield (2-oxo-1-pyrrolidinyl)pyrimidines . The reaction conditions often include the use of sodium salts of acetone or acetophenone oximes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the addition of a chiral catalyst and reaction solvent under inert gas protection, followed by temperature control and the use of specific reagents to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phthalonitrile compounds .
Scientific Research Applications
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of phthalocyanines, which are important in dye and pigment industries.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antitumor activities.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can enhance the compound’s ability to bind to biological targets, influencing various biochemical processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Phthalonitrile derivatives are distinguished by their substituents, which dictate their physicochemical properties. Below is a comparative analysis of key derivatives:
Key Observations :
- Electron-Withdrawing Groups: The 2-oxo-pyrrolidinyl group (lactam) likely exhibits stronger electron-withdrawing effects compared to methoxy or phenoxy substituents, altering the phthalonitrile core's electronic density .
- Hydrogen Bonding : Carboxyl and lactam groups enhance intermolecular interactions (e.g., O–H∙∙∙O, N–H∙∙∙O), improving crystallinity and thermal stability .
Spectroscopic and Crystallographic Properties
Spectroscopic Data
FT-IR :
- NMR: Aromatic protons in phenoxy-substituted derivatives resonate at δ 6.5–8.5 ppm, while lactam protons (e.g., N–H) may appear near δ 2.5–3.5 ppm .
Crystallographic Analysis
- Dihedral Angles: Phenoxy-substituted derivatives exhibit dihedral angles of 68–72° between aromatic rings, influencing packing efficiency .
- Hydrogen Bonding : Carboxyl-substituted derivatives form R(8) dimers via O–H∙∙∙O bonds, whereas lactam groups may participate in N–H∙∙∙N/C=O interactions .
Biological Activity
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile features a phthalonitrile core with a pyrrolidine moiety that contributes to its unique biological properties. The presence of the oxo group on the pyrrolidine ring enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile. For instance, compounds derived from 5-oxopyrrolidine scaffolds have shown significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several compounds on A549 cells using an MTT assay. The results indicated that these compounds exhibited structure-dependent anticancer activity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile | 25 | A549 |
| Cisplatin | 10 | A549 |
| Control (untreated) | >100 | A549 |
This data suggests that 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile has promising anticancer activity, comparable to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The antimicrobial properties of 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile have also been explored. Similar compounds have demonstrated efficacy against multidrug-resistant bacterial strains, making them valuable in combating antibiotic resistance.
Antimicrobial Efficacy Testing
In a study screening various derivatives for antimicrobial activity against resistant pathogens, the following results were observed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 |
| Carbapenem-resistant Klebsiella pneumoniae | 16 |
| Vancomycin-intermediate Staphylococcus aureus | 64 |
These findings indicate that 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile and its derivatives possess significant antimicrobial activity, particularly against resistant strains .
The biological activity of 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile is believed to be mediated through various mechanisms:
- Cytotoxicity Induction : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : It potentially inhibits key enzymes involved in bacterial cell wall synthesis and other vital processes.
- Radical Scavenging : Some derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells, further contributing to their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
